Structural and Pharmacological Profiling of 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid
Structural and Pharmacological Profiling of 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, conformationally constrained unnatural amino acids serve as critical building blocks for the development of peptidomimetics and CNS-active therapeutics. 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS: 511231-71-3) is a highly versatile heterocyclic scaffold 1[1]. By rigidifying the flexible side chains of natural amino acids like phenylalanine or pipecolic acid, this compound minimizes the entropic penalty upon target binding. This technical guide explores the structural dynamics, biomimetic synthesis, and pharmacological utility of this compound, providing actionable, self-validating protocols for application scientists and drug discovery researchers.
Structural Chemistry & Conformational Dynamics
The core architecture of 5-chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid features a fused bicyclic system. The saturation of the nitrogen-containing ring (tetrahydroquinoline) introduces a puckered, non-planar geometry that dictates the spatial orientation of its functional groups 2[2].
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C2 Carboxylic Acid: Acts as the primary hydrogen-bond donor/acceptor, mimicking the C-terminus of endogenous amino acids.
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C5 Chlorine Atom: Introduces a highly lipophilic vector. The electron-withdrawing nature of the chlorine atom modulates the pKa of the adjacent secondary amine, while also providing a site for potential halogen bonding deep within hydrophobic receptor pockets.
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Stereocenter at C2: The biological activity of tetrahydroquinoline derivatives is highly enantiospecific. For instance, in related NMDA receptor antagonists, the (2R,4S) enantiomer can be over 500 times more potent than its stereoisomers 3[4].
Structural mapping of the 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid pharmacophore.
Physicochemical Properties
To ensure predictable behavior in both synthetic environments and biological assays, the foundational properties of the compound are summarized below 1[1]:
| Property | Value |
| Chemical Name | 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
| CAS Registry Number | 511231-71-3 |
| Molecular Formula | C₁₀H₁₀ClNO₂ |
| Molecular Weight | 211.64 g/mol |
| Core Scaffold | Tetrahydroquinoline |
| Key Functional Groups | Secondary amine, Carboxylic acid, Aryl chloride |
| Number of Stereocenters | 1 (at the C2 position) |
Synthetic Methodologies: Biomimetic Asymmetric Reduction
Traditional reductions of quinoline derivatives rely on transition-metal catalysts (e.g., Palladium or Platinum) 1[1]. However, in drug development, trace heavy metal contamination is a critical regulatory hurdle. To bypass this, we utilize a metal-free biomimetic transfer hydrogenation protocol using P-chiral Brønsted acids and Hantzsch esters 5[5].
Workflow: Enantioselective Synthesis of (R)-5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Step 1: System Preparation
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Action: In an oven-dried pressure vessel, combine methyl 5-chloroquinoline-2-carboxylate (1.0 mmol) and a P-chiral N-phosphoryl sulfonamide Brønsted acid catalyst (5 mol%).
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Causality: The Brønsted acid activates the quinoline nitrogen via hydrogen bonding, lowering the LUMO of the substrate and establishing a rigid chiral pocket necessary for stereofacial discrimination.
Step 2: Addition of the Hydride Source
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Action: Add Hantzsch ester (2.5 mmol) and anhydrous cyclohexane (5.0 mL). Seal and stir vigorously at 50 °C for 4–12 hours.
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Causality: The Hantzsch ester acts as a regenerable NAD(P)H analogue. This biomimetic hydride transfer is highly chemoselective, reducing the activated imine intermediate without risking the reductive dechlorination of the sensitive C5-chlorine atom—a common side reaction with Pd/C and H₂ gas 2[6].
Step 3: Workup and Ester Hydrolysis
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Action: Concentrate the mixture in vacuo, purify via flash chromatography (EtOAc/hexanes), and subject the resulting methyl ester to mild basic hydrolysis (LiOH in THF/H₂O) to yield the free carboxylic acid.
Step 4: Self-Validation (Quality Control)
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Action: Analyze the product via Chiral HPLC (e.g., Chiralpak AD column, hexane/isopropanol 80:20, 1 mL/min).
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Causality: Validating the enantiomeric excess (ee) is non-negotiable, as the (S) -enantiomer exhibits drastically different pharmacological kinetics than the (R) -enantiomer.
Pharmacological Applications & Mechanistic Insights
Derivatives of 5-chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid are heavily utilized in the synthesis of potent CNS agents. The most prominent application is the development of NMDA receptor antagonists .
For example, L-689,560 (a 5,7-dichloro derivative) is one of the most potent known antagonists of the NMDA receptor 3[3]. These compounds bind specifically to the GluN1 glycine binding site . Mechanistically, the binding of the tetrahydroquinoline core controls the tension of the linker between the ligand-binding domain and the transmembrane ion channel of the GluN2 subunit, preventing the channel from opening even in the presence of glutamate 7[7].
Mechanism of NMDA receptor competitive inhibition via the GluN1 glycine binding site.
Note: Beyond CNS targets, functionalized tetrahydroquinolines are also being actively investigated as potent NF-κB inhibitors for oncology applications8[8].
Experimental Workflows: Receptor Binding & Validation
To validate the biological efficacy of newly synthesized 5-chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives, a radioligand displacement assay must be executed.
Protocol: GluN1 Radioligand Binding Assay
Step 1: Membrane Preparation
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Action: Homogenize rat cortical membranes in 50 mM Tris-acetate buffer (pH 7.4) and centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet.
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Causality: Washing the membranes removes endogenous glutamate and glycine, which would otherwise competitively mask the binding affinity of the test compound.
Step 2: Radioligand Competition
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Action: Incubate the membranes with 1 nM [³H]L-689,560 alongside varying concentrations of the synthesized 5-chloro derivative (10 pM to 10 μM) for 60 minutes at 4 °C.
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Causality: [³H]L-689,560 is highly specific for the GluN1 glycine site. Displacement of this radioligand by the test compound provides a direct, quantifiable measure of binding affinity ( Ki ). The 4 °C incubation prevents rapid dissociation and limits protease degradation of the receptor.
Step 3: Termination and Quantification
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Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with cold buffer. Measure retained radioactivity using liquid scintillation counting.
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Causality: Polyethylenimine reduces non-specific binding of the highly lipophilic tetrahydroquinoline derivatives to the glass filters, ensuring that the scintillation counts accurately reflect true receptor-bound radioligand.
References
- EvitaChem.Buy 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (EVT-12023604).
- ACS Catalysis.Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction.
- Tocris Bioscience.L-689560 | NMDA Receptors.
- Thieme Connect.
- RCSB PDB.6WI0: GluN1b-GluN2B NMDA receptor in complex with GluN1 antagonist L689,560, class 2.
- ACS Medicinal Chemistry Letters.Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents.
Sources
- 1. evitachem.com [evitachem.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. L-689,560 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. rcsb.org [rcsb.org]
- 8. pubs.acs.org [pubs.acs.org]
